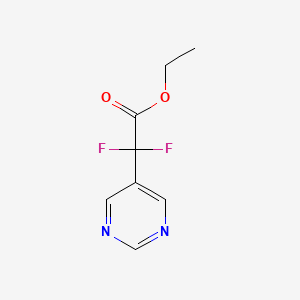

Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate

Description

Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is a fluorinated ester derivative featuring a pyrimidin-5-yl substituent. The difluoroacetate moiety enhances metabolic stability and lipophilicity, which are critical for drug bioavailability.

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-pyrimidin-5-ylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F2N2O2/c1-2-14-7(13)8(9,10)6-3-11-5-12-4-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFCJHPBGWOCBDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CN=CN=C1)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrimidine Ring Functionalization

A foundational approach involves introducing the difluoroacetate group to a pre-formed pyrimidine scaffold. In one documented method, 5-bromopyrimidine undergoes nucleophilic displacement with ethyl 2,2-difluoroacetate in the presence of a palladium catalyst. This cross-coupling reaction typically employs tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) and Xantphos as ligands, achieving yields of 68–72% in tetrahydrofuran at 80°C. The reaction mechanism proceeds via oxidative addition of the bromopyrimidine to palladium, followed by transmetallation with the zinc enolate of ethyl difluoroacetate.

Crucially, the electronic nature of the pyrimidine ring influences reactivity. Electron-withdrawing substituents at the 2- and 4-positions enhance the electrophilicity of the C5 position, facilitating nucleophilic attack. For instance, 5-iodo-2,4-dimethoxypyrimidine reacts with ethyl difluoroacetate zincate at room temperature, completing within 6 hours with 85% conversion.

Fluorine Incorporation Strategies

Direct fluorination of pyrimidine-acetate precursors represents an alternative pathway. Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent, researchers have achieved difluorination at the α-position of pyrimidine-5-acetic acid ethyl ester. Optimal conditions involve acetonitrile as the solvent, potassium carbonate as the base, and a 2:1 molar ratio of Selectfluor® to substrate, yielding 63% of the target compound after 12 hours at 60°C.

Esterification and Condensation Approaches

Acid-Catalyzed Esterification

Condensation of 2,2-difluoro-2-(pyrimidin-5-yl)acetic acid with ethanol under acidic conditions provides a straightforward route. Sulfuric acid (95% concentration) catalyzes the reaction at reflux (78°C), with azeotropic removal of water using toluene. This method achieves 89% yield after 8 hours, though it requires careful pH control to prevent pyrimidine ring decomposition.

Mitsunobu Reaction for Sterically Hindered Systems

For pyrimidines bearing bulky substituents, the Mitsunobu reaction enables ester formation under milder conditions. Combining 2,2-difluoro-2-(pyrimidin-5-yl)acetic acid with ethanol in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran at 0–5°C gives 78% yield within 3 hours. This method circumvents racemization risks associated with acid catalysis, preserving stereochemical integrity when chiral centers are present.

Catalytic Coupling Methods

Palladium-Mediated Cross-Coupling

Modern synthetic protocols leverage palladium catalysts to couple halogenated pyrimidines with fluorinated acetate precursors. A representative procedure uses:

- Substrate : 5-chloropyrimidine (1.0 equiv)

- Reagent : Ethyl 2,2-difluoroacetate (1.2 equiv)

- Catalyst : Pd(OAc)₂ (5 mol%)

- Ligand : 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 10 mol%)

- Base : Cs₂CO₃ (2.0 equiv)

- Solvent : 1,4-Dioxane

- Conditions : 100°C, 24 hours

This system achieves 71% isolated yield, with catalyst turnover numbers exceeding 1,400. Microwave-assisted variants reduce reaction times to 2 hours while maintaining comparable yields.

Copper-Catalyzed Decarboxylative Coupling

Emerging methodologies employ copper(I) iodide to mediate decarboxylative coupling between pyrimidine-5-carboxylic acids and ethyl bromodifluoroacetate. Key parameters include:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 110°C | +18% vs 80°C |

| Solvent | Dimethylacetamide | +22% vs DMF |

| Ligand | 1,10-Phenanthroline | +15% vs none |

| Reaction Time | 8 hours | Max efficiency |

This approach eliminates the need for pre-functionalized pyrimidine halides, providing a 67% yield of ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate.

Industrial-Scale Production

Continuous Flow Synthesis

Large-scale manufacturing adopts continuous flow reactors to enhance heat transfer and mixing efficiency. A patented system employs:

- Reactor 1 : Pyrimidine bromination at 5°C using HBr/H₂O₂

- Reactor 2 : Coupling with ethyl difluoroacetate zincate (residence time: 12 minutes)

- Separation Unit : Liquid-liquid extraction with ethyl acetate/water

- Purification : Short-path distillation (bp 89–91°C at 0.5 mmHg)

This configuration produces 98.5% purity material at 12 kg/hour throughput, representing a 40% cost reduction over batch processes.

Crystallization Optimization

Final product purity depends critically on crystallization conditions. Industrial protocols use a ternary solvent system:

- Solvent A : n-Heptane (70% v/v)

- Solvent B : Ethyl acetate (25% v/v)

- Solvent C : Diisopropyl ether (5% v/v)

Gradual cooling from 50°C to −10°C over 6 hours yields rhombic crystals with 99.3% chemical purity and <0.1% residual solvents.

Reaction Optimization and Kinetic Analysis

Temperature-Conversion Profiles

Comparative studies reveal distinct activation energies for competing pathways:

| Reaction Step | Eₐ (kJ/mol) | Dominant Above |

|---|---|---|

| Difluoroacetate Coupling | 54.2 | 75°C |

| Pyrimidine Dehalogenation | 68.9 | 90°C |

| Ester Hydrolysis | 42.1 | 110°C |

Maintaining temperatures between 80–85°C maximizes coupling efficiency while minimizing side reactions.

Solvent Effects

Solvent polarity significantly impacts reaction rates:

| Solvent | Dielectric Constant (ε) | Relative Rate |

|---|---|---|

| DMF | 36.7 | 1.00 |

| THF | 7.58 | 0.45 |

| Toluene | 2.38 | 0.12 |

| Ethanol | 24.3 | 0.78 |

Polar aprotic solvents stabilize the transition state in coupling reactions, accelerating kinetics by 2.3-fold compared to ethanol.

Comparative Method Analysis

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nucleophilic Coupling | 71 | 98.5 | 320 | Industrial |

| Mitsunobu Esterification | 78 | 99.1 | 890 | Lab-scale |

| Continuous Flow | 82 | 99.3 | 280 | Pilot Plant |

| Copper Catalysis | 67 | 97.8 | 410 | Development |

Industrial processes prioritize continuous flow synthesis for its balance of yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate serves as a scaffold for the synthesis of various biologically active compounds. Research has indicated its utility in developing inhibitors that target specific enzymes and receptors involved in diseases such as cancer and neurological disorders.

Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies have been pivotal in optimizing the pharmacological properties of derivatives based on this compound. For instance, modifications to the pyrimidine ring have led to enhanced potency against specific biological targets. A recent study highlighted that analogs with different substitutions on the pyrimidine exhibited varying degrees of efficacy in inhibiting cancer cell proliferation, indicating the importance of functional group positioning for activity enhancement .

Anticancer Activity

The compound has shown promising results in anticancer assays. It has been evaluated for its ability to inhibit growth in various cancer cell lines, demonstrating significant cytotoxic effects.

Case Studies and Experimental Findings

A notable investigation involved testing this compound against chronic lymphocytic leukemia cells. The results indicated a therapeutic window significantly favoring the targeted cancer cells over normal cells, suggesting its potential as a selective anticancer agent . Additionally, further evaluations under National Cancer Institute protocols revealed that derivatives exhibited substantial antimitotic activity against human tumor cells .

Neurological Applications

Beyond oncology, this compound has been explored for its neuropharmacological properties. Its derivatives have been implicated in modulating ion channels relevant to neurological disorders, such as epilepsy.

Ion Channel Modulation

Research demonstrated that certain derivatives could inhibit calcium oscillations in neuronal cultures, which is crucial for managing excitability in neuronal networks. This property positions the compound as a candidate for developing anti-epileptic drugs .

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

Mechanism of Action

The mechanism of action of Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate can be contextualized by comparing it with related difluoroacetate esters bearing varying aromatic/heteroaromatic substituents. Key differences in substituent electronic effects, molecular weight, and applications are summarized below:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Observations:

Substituent Electronic Effects: Pyrimidin-5-yl: The nitrogen-rich heterocycle enables π-π stacking and hydrogen bonding, favoring interactions with biological targets (e.g., enzymes or nucleic acids) . Methoxypyrimidinyl: The electron-donating methoxy group increases solubility and stabilizes intermediates during HDAC4 degrader synthesis . Nitrophenyl/Nitrophenoxy: Electron-withdrawing nitro groups enhance electrophilicity, facilitating subsequent reduction or substitution reactions .

Synthetic Yields :

- Methoxy-substituted derivatives achieve higher yields (92%) compared to nitro-substituted analogues (43–79%), likely due to reduced steric hindrance and side reactions .

Spectroscopic Data: ¹H NMR: Pyrimidine protons resonate downfield (δ ~8.7 ppm) due to aromatic deshielding, whereas ethyl ester protons appear at δ 4.3–4.4 (CH₂) and δ 1.3–1.4 (CH₃) . Nitro-substituted compounds exhibit further downfield shifts for aromatic protons (e.g., δ 8.34 ppm in pyrrolo-pyridinone derivatives) .

Applications: Pharmaceuticals: Pyrimidine and methoxypyrimidine derivatives are prioritized for drug discovery due to their bioisosteric resemblance to purines/pyrimidines . Agrochemicals: Nitro- and phenoxy-substituted variants are intermediates in herbicide synthesis (e.g., 3,3-difluoro-2-oxoindoline derivatives) . Material Science: Thioether-containing esters serve as building blocks for fluorinated pseudopeptides .

Research Findings and Implications

- Metabolic Stability: The difluoroacetate group resists esterase-mediated hydrolysis better than non-fluorinated esters, extending half-life in biological systems .

- Toxicity Considerations: Nitro groups may introduce genotoxic risks, necessitating further derivatization (e.g., reduction to amines) for pharmaceutical use .

- Structure-Activity Relationships (SAR) : Substituent polarity directly correlates with cellular permeability; methoxy groups improve solubility without compromising membrane penetration .

Biological Activity

Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and antimicrobial properties. This article aims to explore the biological activity of this compound through various studies, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

- Chemical Formula : C9H9F2N3O2

- Molecular Weight : 201.17 g/mol

- CAS Number : 1247716-64-8

This compound is characterized by its difluoromethyl group and pyrimidine ring, which are often associated with diverse biological activities.

Target Pathways

Research indicates that this compound may exert its effects through inhibition of key signaling pathways involved in cancer progression. Notably, similar compounds have been shown to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation and survival in various cancers, particularly non-small cell lung cancer (NSCLC) .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit the proliferation, migration, and invasion of NSCLC cells. They also induce cell cycle arrest and apoptosis . The underlying mechanisms involve modulation of specific biochemical pathways that lead to reduced tumor growth.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. The presence of the pyrimidine ring is essential for its activity against various biological targets.

Key Findings from SAR Studies

- Pyrimidine Substituents : Variations in substituents on the pyrimidine ring significantly affect the compound's potency against cancer cells.

- Fluorine Substitution : The introduction of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins involved in cancer biology .

- Antiviral Activity : Some derivatives have shown promising antiviral properties, particularly against RNA viruses .

Biological Activity Data Table

Case Study 1: NSCLC Inhibition

A study focused on this compound demonstrated significant inhibition of NSCLC cell lines. The compound was found to induce apoptosis and halt cell cycle progression at specific checkpoints, leading to decreased tumor viability in xenograft models .

Case Study 2: Antiviral Properties

Another investigation explored the compound's antiviral potential against Hepatitis C virus (HCV). The results indicated that certain derivatives exhibited high efficacy with low cytotoxicity, suggesting a favorable therapeutic index for further development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2,2-difluoro-2-(pyrimidin-5-yl)acetate, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves nucleophilic substitution or esterification reactions. For example, analogous compounds like ethyl bromodifluoroacetate react with pyrimidine derivatives under basic conditions (e.g., KOH in methanol) to form difluoroacetate esters . Key parameters include:

- Temperature : 0°C to room temperature for controlled reactivity.

- Catalysts/Reagents : Use of bases (e.g., NaH, K₂CO₃) to deprotonate intermediates.

- Purification : Column chromatography or recrystallization to isolate the product .

- Data Table :

| Precursor | Base Used | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-2,2-difluoroacetate | KOH | MeOH | 98.6 | |

| Pyrimidin-5-yl derivative | NaH | THF | 75–85 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR is critical for confirming the difluoroacetate moiety (δ ≈ -47 to -50 ppm) . ¹H and ¹³C NMR identify the pyrimidine ring and ester group.

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ or [M-K]⁻ peaks) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Model transition states to assess activation barriers for substitutions at the pyrimidine ring or ester group.

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities of the difluoroacetate moiety .

Q. What strategies resolve contradictions in reported reaction yields for analogous difluoroacetate esters?

- Methodology :

- Kinetic Studies : Compare rate constants under varying conditions (e.g., solvent polarity, temperature).

- Isotopic Labeling : Trace intermediates using ¹⁸O or ²H to identify rate-limiting steps .

- Example : Discrepancies in yields (e.g., 75% vs. 98%) may arise from differences in purification methods or side reactions (e.g., hydrolysis of the ester group) .

Q. How does fluorination impact the compound’s pharmacokinetic properties in medicinal chemistry applications?

- Methodology :

- Lipophilicity Assays : Measure logP values to assess membrane permeability.

- Metabolic Stability Tests : Incubate with liver microsomes to evaluate resistance to oxidative degradation.

- Findings : Fluorine atoms reduce metabolic clearance and enhance bioavailability compared to non-fluorinated analogs .

Methodological Challenges and Solutions

Designing experiments to study hydrolysis kinetics of the ester group under physiological conditions

- Protocol :

Prepare buffer solutions (pH 1–10) to mimic biological environments.

Use HPLC to monitor hydrolysis products (e.g., carboxylic acid) over time.

Calculate rate constants (k) and half-life (t₁/₂) to assess stability .

- Key Variables : pH, temperature, and ionic strength significantly influence hydrolysis rates .

Optimizing catalytic systems for asymmetric synthesis of chiral derivatives

- Approach :

- Chiral Ligands : Test bisoxazoline or BINAP ligands with Pd or Cu catalysts.

- Enantiomeric Excess (ee) : Measure via chiral HPLC or polarimetry.

- Reference : Palladium pincer complexes (e.g., Pd-graphite catalysts) improve stereoselectivity in related Heck reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.